molecular formula C7H8N4O2 B1658643 3-Nitro-1-propyl-1H-pyrazole-4-carbonitrile CAS No. 61717-04-2

3-Nitro-1-propyl-1H-pyrazole-4-carbonitrile

Cat. No.: B1658643
CAS No.: 61717-04-2
M. Wt: 180.16
InChI Key: CPSJESPPLDGVKH-UHFFFAOYSA-N
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Description

“3-Nitro-1H-pyrazole-4-carbonitrile” is a chemical compound with the CAS Number 39205-87-3 . It has a molecular weight of 138.09 . It is available in solid or liquid form .


Synthesis Analysis

The synthesis of pyrazole derivatives has been a topic of interest due to their diverse biological applications . Aldol condensation of 3-acetyl-1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-4-carbonitrile with benzaldehyde afforded 1-(4-fluorophenyl)-5-phenyl-3-((E)-3-phenylacryloyl)-1H-pyrazole-4-carbonitrile . This compound then reacted with a series of 1,2- and 1,3-binucleophiles to afford new substituted pyrazoles, pyrimidines, and condensed azolopyrimidine derivatives attached to the pyrazole scaffold at position 3 .


Molecular Structure Analysis

The molecular formula of “3-Nitro-1H-pyrazole-4-carbonitrile” is C4H2N4O2 . The InChI code is 1S/C4H2N4O2/c5-1-3-2-6-7-4(3)8(9)10/h2H, (H,6,7) .


Chemical Reactions Analysis

The reactivity of 1-(4-fluorophenyl)-5-phenyl-3-((E)-3-phenylacryloyl)-1H-pyrazole-4-carbonitrile towards active methylene derivatives, including malononitrile and ethyl cyanoacetate, was explored and afforded 2-amino-6-(4-cyano-1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-3-yl)-4-phenylpyridine-3-carbonitrile and ethyl 6-(4-cyano-1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-3-yl)-1,2-dihydro-2-oxo-4-phenylpyridine-3-carboxylate, respectively .


Physical and Chemical Properties Analysis

The physical form of “3-Nitro-1H-pyrazole-4-carbonitrile” is either solid or liquid . It is stored in a refrigerator .

Safety and Hazards

The safety information for “3-Nitro-1H-pyrazole-4-carbonitrile” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust, mist, or spray .

Properties

IUPAC Name

3-nitro-1-propylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2/c1-2-3-10-5-6(4-8)7(9-10)11(12)13/h5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSJESPPLDGVKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70814717
Record name 3-Nitro-1-propyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70814717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61717-04-2
Record name 3-Nitro-1-propyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70814717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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